(2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups including chlorophenyl, methoxybenzyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps:
Formation of the Thiazinane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through the reaction of a thiol with an amine in the presence of a suitable catalyst.
Introduction of Substituents: The chlorophenyl, methoxybenzyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide may be studied for its potential biological activities. Compounds with similar structures have shown promise as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- This compound
Uniqueness
Compared to similar compounds, This compound stands out due to its specific substitution pattern and the presence of the thiazinane ring. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24ClN3O4S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H24ClN3O4S/c1-33-21-11-3-17(4-12-21)16-30-24(31)15-23(25(32)28-19-7-5-18(27)6-8-19)35-26(30)29-20-9-13-22(34-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
XXWWSSPFEAGDBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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